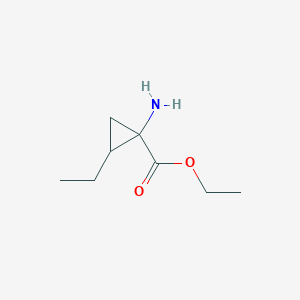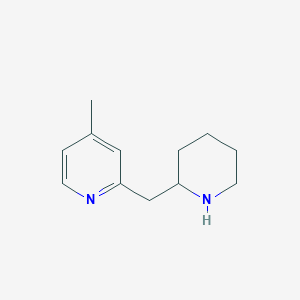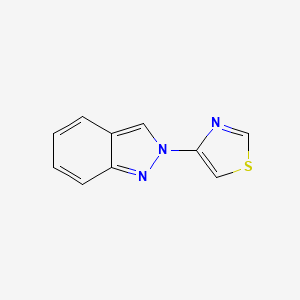
4-(2H-indazol-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-indazol-2-yl)thiazole is a heterocyclic compound that combines the structural features of both indazole and thiazole rings. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-indazol-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve heating in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2H-indazol-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Aplicaciones Científicas De Investigación
4-(2H-indazol-2-yl)thiazole has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2H-indazol-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with the replication of viruses by targeting viral enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indazole and thiazole derivatives, such as:
- 2-(1H-indazol-2-yl)thiazole
- 4-(1H-indazol-3-yl)thiazole
- 2-(2H-indazol-2-yl)thiazole
Uniqueness
4-(2H-indazol-2-yl)thiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59158-92-8 |
|---|---|
Fórmula molecular |
C10H7N3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
4-indazol-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)5-13(12-9)10-6-14-7-11-10/h1-7H |
Clave InChI |
MWOSTEZYQQBIDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(N=C2C=C1)C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


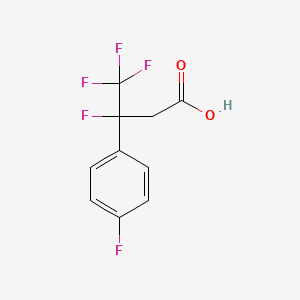
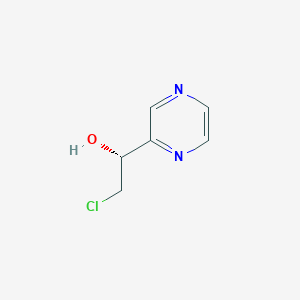
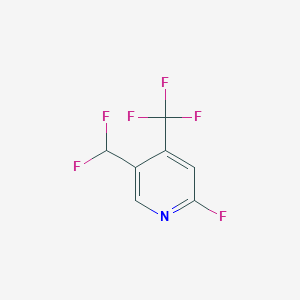
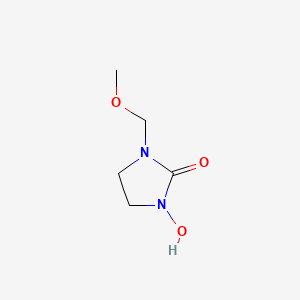
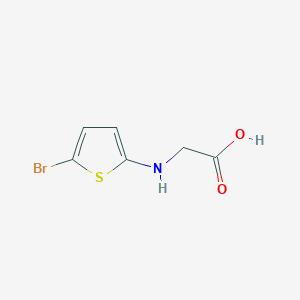
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
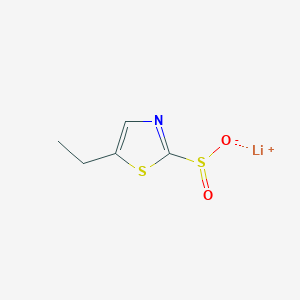

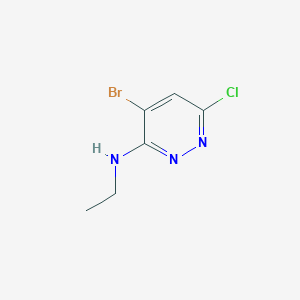

![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
